[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine
Overview
Description
Preparation Methods
The synthesis of [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine involves several steps. One common synthetic route includes the reaction of 4-pyridinemethanol with 3,3-dimethylbutyl bromide in the presence of a base to form the intermediate [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine can be compared with other similar compounds, such as:
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanol: An intermediate in its synthesis with similar structural features but different functional groups.
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]amine: A related compound with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[3-(3,3-dimethylbutoxy)pyridin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)5-7-15-11-9-14-6-4-10(11)8-13/h4,6,9H,5,7-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLFPBPJMWCIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOC1=C(C=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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